(S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid is a synthetic compound with significant relevance in medicinal chemistry and pharmaceutical development. It is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The compound has a molecular formula of and a molecular weight of approximately 315.32 g/mol. Its IUPAC name is (S)-2-((tert-butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid, and it is identified by the CAS number 1260592-43-5 .
The synthesis of (S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid can be accomplished through several methods involving the protection of amino groups and subsequent coupling reactions. A common approach involves:
The use of solvents such as dichloromethane or dimethylformamide during synthesis is common, along with catalysts like triethylamine to facilitate reactions involving Boc protection and deprotection .
(S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to avoid side reactions, especially when handling sensitive protecting groups like Boc .
The mechanism of action for (S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid primarily revolves around its role as an intermediate in peptide synthesis:
This process is essential in generating biologically active peptides that may exhibit therapeutic properties against various diseases .
(S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid has notable applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing how structural modifications can lead to significant biological implications.
The stereocontrolled construction of the chiral center in S-configured α-amino intermediates is achieved primarily through Schiff base Ni(II) complex alkylation or asymmetric hydrogenation. The Ni(II) methodology employs a glycine complex with a recyclable proline-derived chiral auxiliary (e.g., (S)-N-(N′-benzylprolyl)aminobenzophenone), enabling nucleophilic addition to tert-butoxycarbonyl-protected glycine equivalents. Alkylation with 3,5-difluorobenzyl halides proceeds at –35°C under inert atmosphere, achieving diastereoselectivities >97% and suppressing oxidative degradation byproducts like binuclear complexes or quinazolines [3]. Post-alkylation, a two-step quenching protocol using potassium bisulfate precipitates the pure S-alkylated diastereomer. Subsequent decomplexation releases enantiopure (S)-α-amino-3,5-difluorobenzenebutanoic acid while recovering the chiral auxiliary [3]. Alternative routes utilize chiral oxazaborolidine-catalyzed hydrogenation of enolizable Boc-protected dehydroamino acids, though substrate sensitivity to 3,5-difluorophenyl groups necessitates precise control of hydrogen pressure (5–15 bar) and catalyst loading (0.5–2 mol%) to minimize racemization [2].
Table 1: Stereoselectivity in Ni(II)-Mediated Alkylation
Alkyl Halide | Base | Solvent | Temp (°C) | diastereomeric Excess (%) |
---|---|---|---|---|
3,5-(F)₂C₆H₃CH₂Br | KOH/MeOH | Dimethylformamide | –35 | 97.5 |
3,5-(F)₂C₆H₃CH₂I | NaOMe/MeOH | Acetonitrile | –30 | 96.8 |
Introduction of the 3,5-difluorophenyl moiety employs transition-metal-catalyzed cross-coupling or direct fluorination. Suzuki-Miyaura coupling of Boc-protected 4-bromobutanoate esters with 3,5-difluorophenylboronic acid utilizes tetrakis(triphenylphosphine)palladium(0) (2–5 mol%) and potassium carbonate in toluene/water (4:1) at 80°C, achieving >90% yield. Key to suppressing protodeboronation byproducts is degassing solvents and maintaining pH 8–9 [2] [6]. For late-stage fluorination, Balz-Schiemann reactions on 3,5-diaminophenyl precursors are viable but risk diazonium salt polymerization. Optimized conditions employ tetrafluoroboric acid (1.2 equiv) at 0°C and thermal decomposition of isolated aryl diazonium salts at 120°C, yielding 70–75% difluorinated product. Regioselective electrophilic fluorination using Selectfluor® on Boc-protected 3-hydroxyphenylbutanoate derivatives requires acetonitrile/water (9:1) at 60°C but faces challenges with over-fluorination, mitigated through stoichiometric control (1.05 equiv per site) [2].
tert-Butoxycarbonyl group installation uses di-tert-butyl dicarbonate (Boc₂O) under chemoselective conditions to avoid N,O-di-Boc byproducts. Protic solvents like 1,1,1,3,3,3-hexafluoroisopropanol enable catalytic Boc protection (20°C, 1 h, 92% yield) without oxazolidinone formation from β-amino alcohols. The high ionizing power of hexafluoroisopropanol activates Boc₂O via hydrogen bonding, eliminating the need for exogenous bases [4]. For aqueous-phase compatibility, catalyst-free Boc protection in water (pH 9–10, 25°C) achieves >95% mono-N-tert-butoxycarbonylation of amino acids, leveraging the hydrophobic effect to preclude dipeptide formation [4]. Low-polarity solvents (e.g., hexane) facilitate crystallization of Boc-protected intermediates; Boc-leucinal crystallizes at –30°C to prevent racemization during storage [5].
Table 2: Solvent Impact on Boc Protection Efficiency
Solvent | Catalyst/Additive | Temp (°C) | Time (h) | Yield (%) | Di-Boc Byproduct (%) |
---|---|---|---|---|---|
1,1,1,3,3,3-Hexafluoroisopropanol | None | 20 | 1 | 92 | <1 |
Water | None | 25 | 3 | 95 | 0 |
Dichloromethane | Triethylamine | 25 | 12 | 88 | 5–8 |
Tetrahydrofuran | 4-Dimethylaminopyridine | 0 | 2 | 90 | 3 |
Racemization during Boc activation is minimized by avoiding strong bases (e.g., lithium diisopropylamide) and maintaining temperatures below –30°C during enolization. In leucinal synthesis, lithium aluminum hydride reduction of Boc-leucine N-methyl-O-methylcarboxamide at –45°C prevents α-proton abstraction, preserving enantiopurity ([α]D = –51°) [5]. Oily impurity formation in Boc-amino acid crystallization is resolved via reduced-pressure evaporation with antisolvent pulping: adding cyclohexane to concentrated tert-butoxycarbonyl-amino acid solutions induces solidification, yielding 91–93% crystalline product after filtration [1]. Acid-catalyzed tert-butyl cation generation during deprotection is suppressed by thiophenol scavengers (5 mol%) in trifluoroacetic acid, preventing alkylation of electron-rich 3,5-difluorophenyl groups [4]. For hydrazine-mediated side reactions during heterocycle formation, ethanol as solvent enhances regioselectivity (>99.5%) in pyrazole syntheses, minimizing tautomeric byproducts versus acetonitrile or carbon tetrachloride [2].
Table 3: Byproduct Control Strategies
Byproduct | Cause | Mitigation Strategy | Efficiency Gain |
---|---|---|---|
Racemization | Base-catalyzed enolization | –45°C reaction temp; protic solvents | Optical purity >99% ee |
Oily residues | Incomplete crystallization | Cyclohexane antisolvent pulping | 93% crystalline yield |
Di-tert-butoxycarbonyl adduct | Overprotection | Hexafluoroisopropanol catalyst; pH 9–10 in water | Mono-Boc selectivity >95% |
tert-Butyl alkylates | Acidic deprotection | Thiophenol scavenger | Alkylated byproduct <0.5% |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0